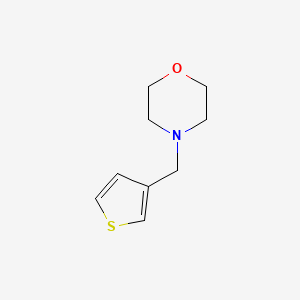

3-(N-morpholinylmethyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(thiophen-3-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-6-12-8-9(1)7-10-2-4-11-5-3-10/h1,6,8H,2-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIUIXIIDQSUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance Within Thiophene and Morpholine Chemical Space

The noteworthy properties of 3-(N-morpholinylmethyl)thiophene are intrinsically linked to the distinct characteristics of its two core components: the thiophene (B33073) ring and the morpholine (B109124) ring. The fusion of these two heterocyclic systems results in a molecule with a unique electronic and conformational profile, positioning it as a valuable building block in drug discovery and materials science.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established pharmacophore in medicinal chemistry. frontiersin.orgnih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, often leading to improved biological activity and favorable pharmacokinetic properties. nih.govnih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing interactions with biological targets. nih.gov The reactivity of the thiophene ring, particularly its propensity for electrophilic substitution, provides chemists with multiple avenues for functionalization. nih.gov

Conversely, the morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is prized for its ability to improve the physicochemical properties of a molecule, such as solubility and metabolic stability. jchemrev.com The nitrogen atom of the morpholine ring imparts basicity, allowing for the formation of salts and enhancing interactions with acidic residues in biological targets. The chair-like conformation of the morpholine ring also introduces a degree of three-dimensionality to the molecule, which can be crucial for optimal binding to protein active sites.

Advanced Structural and Conformational Analysis of 3 N Morpholinylmethyl Thiophene

Spectroscopic Probes for Intramolecular Dynamics and Conformational Preferences

The conformational flexibility of 3-(N-morpholinylmethyl)thiophene is primarily governed by rotations around the C(thiophene)-CH₂ and CH₂-N single bonds, as well as the ring inversion of the morpholine (B109124) moiety. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, serve as powerful tools to probe these dynamic processes.

Variable-temperature (VT) NMR spectroscopy would be instrumental in elucidating the energy barriers associated with these conformational changes. At low temperatures, the interconversion between conformers would slow down, potentially allowing for the resolution of distinct signals for axial and equatorial protons on the morpholine ring and for different rotamers arising from rotation about the C(thiophene)-CH₂ bond. The energy barrier for the morpholine chair-chair interconversion and the rotation around the exocyclic C-N bond can be quantified from such studies.

The ¹H and ¹³C NMR spectra provide characteristic signals that confirm the molecular structure. The protons on the thiophene (B33073) ring are expected to appear in the aromatic region, with their chemical shifts and coupling constants being sensitive to the electronic effects of the morpholinylmethyl substituent. mdpi.com The methylene (B1212753) bridge protons and the morpholine ring protons would appear in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H-2 | ~7.25 | - |

| Thiophene H-4 | ~7.00 | - |

| Thiophene H-5 | ~7.15 | - |

| Thiophene C-2 | - | ~126.0 |

| Thiophene C-3 | - | ~140.0 |

| Thiophene C-4 | - | ~128.0 |

| Thiophene C-5 | - | ~123.0 |

| Methylene (-CH₂-) | ~3.60 | ~60.0 |

| Morpholine H (axial, adjacent to N) | ~2.40 | - |

| Morpholine H (equatorial, adjacent to N) | ~2.60 | - |

| Morpholine H (adjacent to O) | ~3.70 | - |

| Morpholine C (adjacent to N) | - | ~54.0 |

Note: These are predicted values based on analogous structures and may vary from experimental results.

IR spectroscopy can also offer insights into the intramolecular environment. The vibrational frequencies of the C-H bonds of the thiophene ring, the methylene group, and the morpholine ring, as well as the C-O-C and C-N-C stretching vibrations of the morpholine, are sensitive to the molecular conformation. ssbodisha.ac.in Changes in these vibrational bands with temperature or solvent could provide complementary information on the conformational equilibria.

Solid-State Structural Elucidation of this compound Polymorphs and Cocrystals

The solid-state structure of this compound is of great interest, as different crystalline forms (polymorphs) can exhibit distinct physical properties. The molecule's conformational flexibility makes it a prime candidate for polymorphism, where different conformers or packing arrangements can be stabilized in the crystal lattice under various crystallization conditions. mdpi.comnih.gov

X-ray crystallography would be the definitive method for elucidating the three-dimensional structure in the solid state. A hypothetical crystal structure would likely reveal the morpholine ring in a chair conformation and a specific rotational angle for the thienyl group relative to the morpholinylmethyl moiety. The packing of molecules in the crystal lattice would be dictated by a combination of close-packing principles and specific intermolecular interactions.

The potential for polymorphism arises from the ability of the flexible molecule to adopt different low-energy conformations that can pack efficiently into different crystal lattices. mdpi.com Factors such as solvent of crystallization, temperature, and cooling rate could influence which polymorph is obtained. Each polymorph would have a unique set of crystallographic parameters.

Table 2: Hypothetical Crystallographic Data for a Plausible Polymorph of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

Note: This data is hypothetical and serves as an illustrative example.

Furthermore, the presence of hydrogen bond acceptors (the morpholine nitrogen and oxygen atoms) makes this compound an excellent candidate for forming cocrystals. nih.govxtalpi.com Cocrystallization with suitable coformers, such as dicarboxylic acids or phenols, could lead to new solid forms with modified properties. The design of such cocrystals relies on understanding the preferred intermolecular interactions, or synthons, that the molecule can form. xtalpi.com

Intermolecular Interactions in Crystalline and Solution States

The supramolecular assembly of this compound in both crystalline and solution states is governed by a variety of non-covalent intermolecular interactions. nih.govrsc.orgexlibrisgroup.com These interactions are crucial for understanding crystal packing, solubility, and biological target recognition.

In the crystalline state, the molecular packing is optimized to maximize favorable intermolecular contacts. The primary interactions expected for this compound include:

Weak C-H···O Hydrogen Bonds: The axial and equatorial C-H bonds of the morpholine ring can act as donors to the oxygen atom of a neighboring morpholine ring.

Weak C-H···N Hydrogen Bonds: The morpholine nitrogen can also act as a hydrogen bond acceptor.

C-H···π Interactions: The C-H bonds of the morpholine and methylene groups can interact with the electron-rich π-system of the thiophene ring of an adjacent molecule.

π-π Stacking: While the single substituent may not promote strong face-to-face stacking, offset or edge-to-face interactions between thiophene rings are possible.

A detailed analysis of the crystal structure would allow for the quantification of these interactions, including donor-acceptor distances and angles.

Table 3: Summary of Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| C-H···O | Morpholine C-H | Morpholine O | 2.2 - 2.8 |

| C-H···N | Morpholine C-H | Morpholine N | 2.3 - 2.9 |

| C-H···π | Aliphatic C-H | Thiophene Ring (centroid) | 2.5 - 3.0 |

Note: The distances are typical ranges for such interactions and would require experimental determination.

In solution, these intermolecular interactions persist, though they are more transient and compete with interactions with solvent molecules. The nature of the solvent will significantly influence which interactions are favored. In non-polar solvents, self-association through the interactions listed above may be more prevalent. In polar, protic solvents, hydrogen bonding between the morpholine's heteroatoms and the solvent would likely dominate. Understanding these solution-state interactions is key to predicting the compound's solubility and behavior in biological media.

Computational Chemistry and Theoretical Investigations of 3 N Morpholinylmethyl Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the reactivity of molecules through the calculation of various descriptors. For 3-(N-morpholinylmethyl)thiophene, DFT calculations can provide a detailed understanding of its electronic properties and reactivity patterns. nih.govresearchgate.net

The electronic structure of thiophene (B33073) derivatives has been a subject of interest due to their diverse applications. rsc.org DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and compute key electronic parameters. nih.gov These parameters, known as reactivity descriptors, help in predicting the behavior of the molecule in chemical reactions.

Key Reactivity Descriptors:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial in determining the electron-donating and electron-accepting abilities of a molecule, respectively. A smaller HOMO-LUMO energy gap indicates higher reactivity. nih.gov

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, while EA is the energy released when an electron is added. These are related to the HOMO and LUMO energies, respectively.

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and global softness (S), which provide a general measure of a molecule's reactivity.

Fukui Functions: These are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Below is a table summarizing typical calculated reactivity descriptors for a thiophene derivative similar to this compound, based on DFT calculations.

| Descriptor | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| Energy Gap (ΔE) | 5.3 | eV |

| Ionization Potential (IP) | 6.5 | eV |

| Electron Affinity (EA) | 1.2 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Global Softness (S) | 0.377 | eV⁻¹ |

| Electrophilicity Index (ω) | 2.79 | eV |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations for Conformational Landscapes and Ligand-Target Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical information about its conformational flexibility and its stability when interacting with biological targets. nih.govmdpi.com

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be achieved through bond rotations. The presence of the flexible N-morpholinylmethyl side chain in this compound suggests that it can adopt multiple conformations. Understanding this landscape is essential, as the biological activity of a molecule is often dependent on its specific three-dimensional shape.

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-target complex. nih.gov By simulating the complex in a solvated environment, researchers can observe the dynamics of the interaction and calculate binding free energies. Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions from a reference structure over time, indicating the stability of the simulation. A stable RMSD suggests that the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the molecule or protein.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the target, which are crucial for binding affinity.

Radius of Gyration (Rg): Rg provides an indication of the compactness of the system over time.

A representative table of parameters obtained from an MD simulation of a thiophene derivative bound to a protein target is shown below.

| Parameter | Value | Unit |

| Average RMSD of Ligand | 1.5 | Å |

| Average RMSD of Protein | 2.0 | Å |

| Average Number of Hydrogen Bonds | 3 | |

| Average Radius of Gyration | 18.5 | Å |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Quantum Chemical Characterization of Reaction Mechanisms and Transition States

Quantum chemical methods, including ab initio and DFT calculations, are instrumental in elucidating the detailed mechanisms of chemical reactions. These methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

For this compound, quantum chemical calculations can be employed to study various potential reactions, such as electrophilic substitution on the thiophene ring or reactions involving the morpholine (B109124) nitrogen. By calculating the energies of the transition states, the activation energy for a given reaction can be determined, providing a quantitative measure of the reaction rate.

Theoretical investigations into the reaction mechanisms of thiophene and its derivatives with various reagents have been conducted. nih.govresearchgate.net These studies often involve locating the transition state structure and performing frequency calculations to confirm that it corresponds to a true saddle point on the potential energy surface (i.e., it has exactly one imaginary frequency).

Key aspects of reaction mechanism characterization include:

Identification of Stationary Points: This involves optimizing the geometries of reactants, products, intermediates, and transition states.

Calculation of Activation Energies: The energy difference between the reactants and the transition state determines the kinetic feasibility of a reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a located transition state connects the desired reactants and products.

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, can be used to predict various spectroscopic properties of molecules. These theoretical predictions are highly valuable for interpreting experimental spectra and for identifying unknown compounds.

For this compound, ab initio calculations can predict a range of spectroscopic parameters, including:

Vibrational Frequencies: Calculation of the harmonic vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectra. These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions.

NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Electronic Transitions: Time-dependent DFT (TD-DFT) or other excited-state methods can be used to calculate the energies of electronic transitions, which correspond to the absorption bands in UV-Vis spectra.

A comparison of experimental and calculated spectroscopic data can confirm the structure of a synthesized compound and provide a deeper understanding of its electronic and vibrational properties.

Chemical Reactivity and Derivatization of 3 N Morpholinylmethyl Thiophene

Electrophilic Aromatic Substitution Patterns on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the ring. researchgate.net In 3-(N-morpholinylmethyl)thiophene, the morpholinylmethyl group acts as a 3-alkyl substituent. Alkyl groups are electron-donating and direct incoming electrophiles to the ortho and para positions. acs.org For a 3-substituted thiophene, this corresponds to the C2, C4, and C5 positions.

Due to the inherent reactivity of the thiophene ring, substitution occurs preferentially at the positions adjacent to the sulfur atom (C2 and C5) over the C4 position. youtube.com The 3-alkyl group further activates the C2 and C4 positions. Consequently, electrophilic attack is most favored at the C2 position, followed by the C5 position. kpi.ua

A common electrophilic substitution reaction is bromination. The selective bromination of 3-substituted thiophenes at the 2-position can be achieved with high selectivity using reagents like N-Bromosuccinimide (NBS) in a solvent such as acetic acid. sci-hub.ru This method is efficient for multi-molar preparations, offering short reaction times and high yields. sci-hub.ru

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Alkylthiophenes

| Position | Activating/Deactivating Effect of 3-Alkyl Group | Inherent Ring Reactivity | Predicted Outcome for Electrophilic Attack |

|---|---|---|---|

| C2 | Activating (ortho) | Highly Activated | Major Product |

| C4 | Activating (ortho) | Less Activated | Minor Product |

| C5 | Activating (para) | Highly Activated | Major Product (often competing with C2) |

Research on other 3-substituted thiophenes confirms this pattern. For example, the bromination of 3-methylthiophene (B123197) yields 2-bromo-3-methylthiophene (B51420) as the exclusive product with high selectivity. sci-hub.ru Similarly, nitration of 3-substituted thiophenes often directs the nitro group to the 2- or 5-position. nih.gov While direct studies on this compound are limited, the established principles of thiophene chemistry strongly suggest that electrophilic substitution will primarily occur at the C2 and C5 positions. acs.orgacs.org

Nucleophilic Reactivity and Functional Group Transformations of the Side Chain

The side chain of this compound offers reaction sites distinct from the aromatic ring. wikipedia.org The most significant feature is the tertiary amine of the morpholine (B109124) ring, which can act as a nucleophile or a base. solubilityofthings.comyoutube.com

The nitrogen atom's lone pair of electrons allows it to react with electrophiles. For instance, it can undergo quaternization by reacting with alkyl halides, forming a quaternary ammonium (B1175870) salt. This transformation changes the electronic properties and solubility of the molecule.

Functional group interconversion is a key strategy in organic synthesis for transforming one functional group into another. solubilityofthings.com While the C-N bonds within the morpholine ring are generally stable, the morpholine moiety itself can be a target for transformation. In medicinal chemistry, the morpholine ring is often valued for its favorable properties, but in synthetic contexts, it could potentially be cleaved under specific, often harsh, conditions, although this is not a common reaction pathway. The reactivity of the side chain is primarily centered on the nucleophilic character of the nitrogen atom. nih.gov

Formation of Coordination Complexes with Metal Centers

Thiophene derivatives are widely used as ligands in coordination chemistry. researchgate.net The sulfur atom in the thiophene ring and the nitrogen atom of the morpholine group in this compound are potential donor atoms for coordinating with metal centers. researchgate.netyoutube.com This allows the compound to act as a ligand, potentially in a monodentate fashion (binding through either S or N) or as a bidentate chelating ligand (binding through both S and N).

The formation of a stable chelate ring is a significant driving force in coordination chemistry. youtube.com The length and flexibility of the methylene (B1212753) linker between the thiophene ring and the morpholine group would determine the stability and geometry of any potential chelate complex.

Numerous studies have reported the synthesis of palladium(II) complexes with thiophene-based ligands. fayoum.edu.eglu.sedntb.gov.ua These complexes are often investigated for their catalytic activity in cross-coupling reactions, such as the Heck reaction. fayoum.edu.eg For example, thiophene-based imino-pyridyl ligands react with palladium sources like [PdCl2(COD)] to form stable palladium(II) complexes. fayoum.edu.eglu.se Similarly, ligands containing both thiophene and morpholine moieties have been synthesized and complexed with metals like copper(II) and zinc(II). acs.orgnih.govrsc.org The resulting complexes often exhibit interesting structural and electronic properties. rsc.org

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atom(s) | Potential Metal Partners |

|---|---|---|

| Monodentate | Sulfur (S) | Soft metals (e.g., Pd, Pt, Ir) |

| Monodentate | Nitrogen (N) | Various transition metals (e.g., Cu, Zn, Pd) |

| Bidentate (Chelating) | Sulfur (S) and Nitrogen (N) | Transition metals (e.g., Pd, Cu, Zn) |

The coordination of this compound to a metal center like palladium could create catalysts where the ligand framework influences the catalytic activity and selectivity. nih.gov

Heterocyclic Ring Opening and Rearrangement Pathways

The thiophene ring is an aromatic and relatively stable heterocycle. Ring-opening or rearrangement reactions are not common and typically require significant energy input or specific reagents. rsc.org

One of the classic methods for thiophene ring opening is desulfurization using Raney nickel, which reduces the thiophene to a saturated tetrahydrothiophene, followed by cleavage of the C-S bonds to yield an aliphatic chain. vaia.com

Photoinduced ring-opening of thiophene and its derivatives is another possible but specialized pathway, often proceeding through highly reactive excited states and involving complex mechanisms. acs.orgrsc.org Recent research has also explored the use of main-group reagents, such as specific aluminum(I) complexes, to achieve C-S bond activation and ring-expansion of thiophenes under thermal conditions. rsc.org

Some highly substituted or strained thiophene derivatives, like Dewar thiophenes or thiophene S-oxides, can undergo rearrangement reactions. wikipedia.orgnih.gov However, for a simple substituted thiophene like this compound, these pathways are generally not accessible under normal laboratory conditions. The stability of the thiophene ring is a dominant feature of its chemistry. There is limited specific literature detailing the ring-opening or rearrangement of this compound itself, suggesting these are not facile processes.

Biological Target Interaction Studies of 3 N Morpholinylmethyl Thiophene

In Vitro Enzyme Inhibition and Activation Mechanisms (e.g., urease, COX, LOX, MurF, kinases, tyrosinase)

The 3-(N-morpholinylmethyl)thiophene scaffold is a key component of various enzyme inhibitors, with a significant body of research focusing on its role in urease inhibition. Urease is a metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, and its inhibition is a key strategy to counteract ureolytic bacterial infections.

Hybrid molecules combining the morpholine-thiophene structure with a thiosemicarbazone unit have been synthesized and identified as potent urease inhibitors. nih.gov In one such study, a series of morpholine-thiophene hybrid thiosemicarbazones demonstrated outstanding inhibition of urease, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea (B124793) (IC₅₀ = 22.31 ± 0.03 µM). nih.gov The inhibitory activities of these compounds are detailed in the table below.

| Compound ID | Substituent on Thiophene (B33073) Ring | IC₅₀ (µM) |

| 5a | 5-Bromo | 4.13 ± 0.09 |

| 5b | 5-Nitro | 4.54 ± 0.11 |

| 5c | 5-Methyl | 5.77 ± 0.14 |

| 5d | 4-Bromo | 4.60 ± 0.12 |

| 5e | 4-Nitro | 5.21 ± 0.13 |

| 5f | 5-Chloro-2-thienyl (ketone derived) | 3.91 ± 0.08 |

| 5g | 5-Chloro (ethylidene derived) | 3.80 ± 1.9 |

| 5h | 5-Bromo (ethylidene derived) | 4.21 ± 0.10 |

| 5i | 5-Nitro (ethylidene derived) | 4.87 ± 0.12 |

| Thiourea | (Standard) | 22.31 ± 0.03 |

This table presents the in vitro urease inhibitory activity of a series of morpholine-thiophene hybrid thiosemicarbazones. Data sourced from nih.gov.

The lead inhibitor from this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g), was found to inhibit the urease enzyme in an uncompetitive manner. nih.gov Computational docking studies suggest that the potency of these compounds stems from a strong affinity for the urease active site. nih.gov The morpholine (B109124) ring, in particular, is known to enhance potency by forming molecular interactions with target proteins or by improving the pharmacokinetic profile of the molecule. nih.gov Similarly, thiophene-containing compounds have a documented history of potent inhibitory efficacy against urease. nih.gov

While the focus has been heavily on urease, other thiophene derivatives have been investigated as inhibitors of various kinases, which are pivotal in cancer cell signaling. nih.gov For instance, certain thiophene-based compounds have shown multitargeting inhibitory activity against Pim-1, VEGFR-2, and EGFRWT enzymes. nih.gov

Receptor Binding Profiling and Ligand-Target Interaction Dynamics (e.g., CB2 receptors)

The cannabinoid receptor 2 (CB2), a G-protein-coupled receptor (GPCR), is a significant therapeutic target, and ligands containing the morpholine moiety are known to interact with it. nih.gov The CB2 receptor is involved in the endocannabinoid system and primarily couples to Gi/o proteins to modulate downstream signaling pathways. nih.gov

While direct binding studies of this compound with the CB2 receptor are not extensively documented, the structural components are present in known CB2 ligands. For example, the aminoalkylindole AM630, which contains a morpholinylethyl group, acts as an inverse agonist at the CB2 receptor in cyclase assays. nih.gov This highlights the importance of the morpholine group in ligand recognition and functional activity at this receptor.

The development of selective CB2 receptor ligands often involves scaffolds that can be likened to the thiophene-morpholine structure. For instance, a series of 1,8-naphthyridin-2(1H)-one-3-carboxamides were developed as potent and selective CB2 ligands. nih.gov The structure-activity relationship studies on these compounds revealed that functionalization at different positions of the core scaffold significantly influenced affinity and selectivity for the CB2 receptor over the CB1 receptor. nih.gov These ligands display varied functional selectivity, acting as agonists, antagonists, or inverse agonists, which underscores the complex nature of ligand-receptor interactions. nih.gov The binding of agonists to CB2 receptors typically occurs within a pocket formed by transmembrane helices, and the specific interactions dictate the conformational changes that lead to receptor activation. nih.gov

Cellular Pathway Modulation in Model Biological Systems (e.g., cell cycle arrest, apoptosis induction)

Thiophene-based scaffolds are recognized for their ability to modulate critical cellular pathways, frequently leading to cell cycle arrest and the induction of apoptosis in cancer cells. These effects are crucial for the anti-proliferative activity of many potential therapeutic agents.

Various thiophene derivatives have been shown to induce cell cycle arrest, often at the G2/M phase. nih.govmdpi.com For example, a benzyl (B1604629) urea tetrahydrobenzo[b]thiophene derivative, BU17, was found to cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. nih.gov Similarly, certain thiophene carboxamides demonstrated the ability to arrest the cell cycle in the G2/M phase in hepatocellular carcinoma cells. mdpi.com Another thiophene-based carbohydrazide (B1668358) analog, compound 5c, was shown to induce pre-G1 arrest in cancer cell lines. nih.gov

The induction of apoptosis is a common mechanism for thiophene-containing compounds. nih.govplos.org Treatment with these molecules often leads to the externalization of phosphatidylserine, a key marker of early apoptosis. plos.org The apoptotic cascade can be triggered through the intrinsic (mitochondrial) pathway, characterized by mitochondrial depolarization and the activation of specific caspases. plos.org For instance, the thiophene derivative BU17 was shown to enhance the levels of caspase-3 and caspase-9, indicating apoptosis induction. nih.gov Another study on a thiophene carbohydrazide found that it significantly increased the Bax/Bcl-2 ratio, p53 levels, and active caspase-3, confirming its pro-apoptotic potential. nih.gov These findings demonstrate that compounds with a thiophene core can effectively trigger programmed cell death in cancer cells by modulating key regulatory proteins and signaling pathways. nih.govplos.org

Structure-Activity Relationship (SAR) Principles for this compound Analogues

The biological activity of this compound analogues is heavily influenced by their structural features, and understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.

In the context of urease inhibition, SAR studies on morpholine-thiophene hybrid thiosemicarbazones revealed several key principles. nih.gov

Substitution on the Thiophene Ring: The electronic nature and position of substituents on the thiophene ring significantly impact inhibitory potency. Both electron-donating (e.g., -CH₃) and electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) on the thiophene ring were well-tolerated and resulted in potent inhibitors. nih.gov The most active compound in the series featured a 5-chloro substituent on a thiophene ring attached to an ethylidene linker. nih.gov

The Thiosemicarbazone Linker: The thiosemicarbazone group (-NH-CS-NH-) is a key pharmacophoric element, acting as a robust precursor and a polydentate ligand that can coordinate with the metal ions in the enzyme's active site. nih.gov

For CB2 receptor ligands, SAR studies on related scaffolds like 1,8-naphthyridin-2(1H)-one-3-carboxamides have also provided valuable insights. nih.gov

Substituents on the Core Scaffold: Functionalization at different positions of the central heterocyclic scaffold is a key determinant of both affinity and selectivity for the CB2 receptor. nih.gov

Side Chains: The nature of the substituent at the N-1 position of the naphthyridine nucleus was shown to modulate CB2 affinity. For example, introducing a hydroxyalkyl chain led to increased CB2 affinity with increasing chain length, while eliminating CB1 affinity. nih.gov The carboxamide group at position 3 was also identified as a critical element for potent CB2 binding. nih.gov

These principles underscore the importance of the thiophene ring as a core structure and the morpholine group as a key modulating element in designing biologically active molecules. nih.govnih.gov

Design of Molecular Probes and Activity-Based Probes

The this compound scaffold, with its demonstrated biological activity, serves as an excellent starting point for the design of molecular probes and activity-based probes (ABPs). These chemical tools are essential for visualizing and characterizing biological processes in living systems. nih.gov

A molecular probe is designed to specifically bind to a target of interest, allowing for its detection and quantification. nih.gov To convert the this compound scaffold into a molecular probe for an enzyme like urease, one could attach a reporter tag, such as a fluorophore or a radioisotope, to a position on the molecule that does not interfere with its binding to the enzyme's active site. The inherent fluorescence of some thiophene-containing structures can also be exploited for this purpose. acs.org The design must ensure that the probe retains high affinity and specificity for its target. nih.gov

Activity-based probes (ABPs) are a more specialized class of probes that covalently bind to the active form of an enzyme, providing a direct measure of its functional state. nih.gov An ABP typically consists of three components: a recognition element (the scaffold), a reactive group or "warhead" that forms the covalent bond, and a reporter tag. nih.gov To design an ABP for urease based on the this compound scaffold, one would incorporate an electrophilic warhead capable of reacting with nucleophilic residues in the urease active site. This would create a suicide inhibitor that permanently labels the active enzyme, enabling its detection and functional analysis in complex biological samples like the metaproteome of gut microbiota. nih.govmdpi.com Such probes are invaluable for identifying active enzymes and for developing new theranostic agents that combine diagnostic and therapeutic functions in a single molecule. nih.gov

Applications of 3 N Morpholinylmethyl Thiophene in Materials Science and Catalysis

Utilization as a Monomer in Polymer Synthesis (e.g., organic semiconductors)

The synthesis of poly(3-substituted)thiophenes is a significant area of research in the development of organic semiconductors. These polymers are attractive for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) due to their processability and tunable electronic properties. The properties of poly(3-substituted)thiophenes are highly dependent on the nature of the substituent at the 3-position of the thiophene (B33073) ring.

While specific studies on the polymerization of 3-(N-morpholinylmethyl)thiophene are not extensively documented in the reviewed literature, the synthesis of various poly(3-alkylthiophene)s (P3ATs) and other functionalized polythiophenes provides a strong basis for understanding its potential. The polymerization of 3-substituted thiophenes can be achieved through various methods, including chemical and electrochemical polymerization, as well as metal-catalyzed cross-coupling reactions such as Grignard metathesis (GRIM), Suzuki coupling, and direct C-H activation polymerization. These methods allow for the synthesis of regioregular polymers, which typically exhibit enhanced electronic performance compared to their regiorandom counterparts.

The introduction of a morpholinylmethyl group at the 3-position is expected to influence the resulting polymer's properties in several ways. The morpholino group can enhance the solubility of the polymer in organic solvents, which is a crucial factor for solution-based processing techniques used in the fabrication of organic electronic devices. Furthermore, the polarity of the morpholino group may affect the polymer's morphology in the solid state, influencing the packing of the polymer chains and, consequently, the charge carrier mobility.

The electronic properties of poly(this compound) would be expected to be similar to other poly(3-alkylthiophene)s, with the π-conjugated backbone being responsible for its semiconductor characteristics. The specific electronic properties, such as the bandgap and conductivity, would be influenced by the steric and electronic effects of the morpholinylmethyl substituent.

Table 1: Comparison of Properties of Various Poly(3-substituted)thiophenes

| Polymer Name | Substituent | Synthesis Method | Reported Electrical Conductivity (S/cm) |

| Poly(3-hexylthiophene) (P3HT) | -C6H13 | GRIM | 10⁻³ - 10⁰ |

| Poly(3-octylthiophene) (P3OT) | -C8H17 | GRIM | 10⁻³ - 10⁻¹ |

| Poly[3-(butylthio)thiophene] | -S-C4H9 | Kobayashi method | Not specified |

| Polythiophene with pyrazoline | Pyrazoline derivative | Oxidative coupling | ~1.3 x 10⁻⁶ |

This table presents representative data for analogous compounds to infer the potential properties of poly(this compound).

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen and oxygen atoms within the morpholino group of this compound, along with the sulfur atom of the thiophene ring, present potential coordination sites for metal ions. This makes the compound a candidate for use as a ligand in catalysis. Thiophene derivatives have been successfully employed as ligands in various catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions which are fundamental in organic synthesis. d-nb.infomdpi.com

While direct studies employing this compound as a ligand are limited in the available literature, research on similar sulfur- and nitrogen-containing ligands provides insight into its potential catalytic applications. For instance, N-heterocyclic carbene (NHC) ligands functionalized with thioether groups have been shown to be effective in palladium-catalyzed reactions. nih.gov The this compound could potentially act as a hemilabile ligand, where one of the donor atoms can reversibly bind to the metal center, influencing the catalytic cycle.

In homogeneous catalysis, palladium complexes bearing such ligands could be active in Suzuki-Miyaura, Heck, and other cross-coupling reactions, which are crucial for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. nih.gov The morpholino group could also impart favorable solubility properties to the catalyst in different solvent systems. In heterogeneous catalysis, the ligand could be immobilized on a solid support, facilitating catalyst recovery and reuse.

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. Thiophene-based molecules are excellent building blocks for supramolecular assemblies due to π-π stacking interactions between the aromatic rings. These assemblies can form various nanostructures, such as nanowires, nanorods, and thin films, with applications in organic electronics and sensors. researchgate.net

The morpholinylmethyl substituent in this compound can play a significant role in directing the self-assembly process. The potential for hydrogen bonding involving the nitrogen and oxygen atoms of the morpholine (B109124) ring, in addition to the π-stacking of the thiophene rings, can lead to the formation of well-ordered supramolecular structures. The shape and polarity of the morpholino group can influence the packing of the molecules, leading to different morphologies compared to simple alkyl-substituted thiophenes.

While specific examples of supramolecular assemblies of this compound are not detailed in the reviewed literature, the principles of supramolecular chemistry suggest that this compound could form interesting and potentially useful hierarchical structures. The ability to control the self-assembly of functional molecules is a key goal in materials science for the bottom-up fabrication of devices.

Optoelectronic and Photophysical Properties of this compound Derivatives

The optoelectronic and photophysical properties of thiophene derivatives are central to their application in organic electronics. These properties are primarily determined by the electronic transitions within the π-conjugated system. The absorption and emission of light by these materials can be tuned by modifying the chemical structure, particularly the nature of the substituents on the thiophene ring. researchgate.netnagoya-u.ac.jp

Derivatives of this compound are expected to exhibit UV-visible absorption and photoluminescence characteristic of π-conjugated systems. The absorption spectrum would likely show a main absorption band corresponding to the π-π* transition of the thiophene ring. The position of this band can be influenced by the electronic nature of the substituents. The morpholinylmethyl group is primarily an electron-donating group through inductive effects, which may lead to a slight red-shift in the absorption spectrum compared to unsubstituted thiophene.

The photoluminescence (fluorescence) of these derivatives is also a key property. Upon excitation, the molecule can relax to the ground state by emitting a photon of light. The wavelength and quantum yield of this emission are sensitive to the molecular structure and the surrounding environment. The polarity of the morpholino group could lead to solvatochromic effects, where the emission wavelength changes with the polarity of the solvent.

Table 2: Photophysical Properties of Representative Thiophene Derivatives

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Cyclo-1,4-phenylene-2′,5′-thienylene | Dichloromethane | 358 | 496 nagoya-u.ac.jp |

| Thiophene-based 2-arylpyridine | Not specified | Not specified | Not specified researchgate.net |

This table presents data for analogous compounds to provide a general understanding of the potential photophysical properties of this compound derivatives.

Advanced Analytical Methodologies for 3 N Morpholinylmethyl Thiophene

High-Resolution Mass Spectrometry for Metabolite Identification (in vitro, non-human) and Impurity Profiling

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the in-depth analysis of 3-(N-morpholinylmethyl)thiophene, particularly for identifying its metabolites in non-human in vitro systems and for profiling impurities. nih.govnih.gov The precision of HRMS allows for the determination of elemental compositions of the parent compound and its metabolites, a critical step in their structural elucidation. nih.gov

In a typical in vitro metabolism study, this compound would be incubated with liver microsomes (e.g., from rats) in the presence of necessary co-factors like NADPH. nih.gov Following incubation, the mixture is analyzed by liquid chromatography coupled with HRMS (LC-HRMS). nih.govnih.gov This approach enables the separation of the parent compound from its metabolites, which are then detected and identified based on their accurate mass-to-charge ratios (m/z). nih.govnih.gov The high resolving power of the mass spectrometer helps to distinguish between metabolites with very similar masses. nih.gov Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural information that aids in pinpointing the site of metabolic modification on the molecule. nih.gov

For impurity profiling, HRMS is invaluable in detecting and identifying process-related and degradation impurities that may be present in the synthesized this compound. waters.comwaters.com The ability to detect impurities at very low levels is crucial for ensuring the quality and consistency of the compound for research purposes. nih.gov By comparing the HRMS data of a sample to that of a reference standard, even co-eluting impurities can be identified and quantified based on their unique mass signatures. nih.govwaters.com

Table 1: Hypothetical In Vitro Metabolites of this compound in Rat Liver Microsomes

| Metabolite ID | Proposed Metabolic Reaction | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) |

| M1 | N-Oxidation of morpholine (B109124) ring | 198.0847 | 198.0851 | 2.0 |

| M2 | Hydroxylation of thiophene (B33073) ring | 198.0847 | 198.0842 | -2.5 |

| M3 | N-Dealkylation (loss of morpholinyl group) | 100.0418 | 100.0420 | 2.0 |

| M4 | Ring opening of morpholine | 216.0953 | 216.0958 | 2.3 |

Chromatographic Separation Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and, if applicable, the enantiomeric composition of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For a compound like this compound, GC-MS can be used to determine its purity by separating it from volatile impurities. The sample is vaporized and passed through a capillary column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. nih.gov The separated components are then detected by a mass spectrometer, which provides both quantitative information and mass spectra for identification. nih.govnist.gov While direct GC-MS analysis of this compound might be possible, derivatization could be employed to improve its volatility and chromatographic behavior. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity assessment. sielc.com A reversed-phase HPLC method, using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be a typical starting point for analyzing the purity of this compound. sielc.com The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a measure of its purity.

Chiral HPLC is specifically employed when the compound can exist as enantiomers. nih.gov Since this compound itself is not chiral, this technique would not be directly applicable for its enantiomeric separation. However, if a chiral center were introduced into the molecule, for instance, through substitution on the methylene (B1212753) bridge, chiral HPLC would be essential for separating the resulting enantiomers. mdpi.comresearchgate.net This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govmdpi.com By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) can be determined, which is a critical parameter for chiral compounds in many applications. sigmaaldrich.comnih.gov

Table 2: Illustrative Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) |

| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water gradient | UV (e.g., 254 nm) |

Advanced NMR Spectroscopy for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the unambiguous structural elucidation of this compound and for studying its dynamic processes. ipb.ptresearchgate.net

One-dimensional (1D) NMR , including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum help to identify the different types of protons and their connectivity. researchgate.net The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Two-dimensional (2D) NMR techniques are employed for more complex structural assignments. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy) experiments establish the connectivity between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular framework. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to determine the conformation of the molecule. diva-portal.org

Dynamic NMR can be used to study conformational changes or other dynamic processes within the molecule, such as the ring inversion of the morpholine group. libretexts.orghuji.ac.ilmonmouth.edu By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the rates and activation energies of these processes. libretexts.orgmonmouth.edu

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene H-2 | 7.2-7.4 | d |

| Thiophene H-4 | 6.9-7.1 | dd |

| Thiophene H-5 | 7.1-7.3 | d |

| Methylene (-CH₂-) | 3.6-3.8 | s |

| Morpholine (-CH₂-N-) | 2.4-2.6 | t |

| Morpholine (-CH₂-O-) | 3.6-3.8 | t |

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Electrochemical Characterization and Redox Behavior

The electrochemical properties of this compound can be investigated using techniques like cyclic voltammetry (CV). This method provides insights into the redox behavior of the compound, specifically its oxidation and reduction potentials. researchgate.net

In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured as a function of the applied potential. The resulting voltammogram can reveal the potentials at which the compound undergoes oxidation (loses electrons) and reduction (gains electrons). nih.gov

For a thiophene derivative, the oxidation process often involves the thiophene ring, potentially leading to the formation of a radical cation and subsequent polymerization to form a conducting polymer. researchgate.netnih.gov The presence of the morpholinylmethyl substituent can influence the electronic properties of the thiophene ring and thus affect its oxidation potential. researchgate.net The reversibility of the redox processes can also be assessed from the CV data, providing information about the stability of the electrochemically generated species. nih.gov The electrochemical behavior is crucial for applications where the compound might be used in electronic devices or as a redox-active material. researchgate.netresearchgate.net

Environmental Chemistry and Degradation Pathways of 3 N Morpholinylmethyl Thiophene

Photodegradation Mechanisms in Aqueous and Solid Media

Photodegradation, the breakdown of molecules by light, is a significant pathway for the transformation of organic compounds in the environment. For 3-(N-morpholinylmethyl)thiophene, this process can occur through direct photolysis, where the molecule itself absorbs sunlight, or indirect photolysis, involving reactions with photochemically produced reactive species.

Research on the aquatic photochemistry of thiophene (B33073) and its derivatives indicates that they are subject to degradation in water. ethz.ch The thiophene moiety is the primary chromophore in this compound, meaning it is the part of the molecule that absorbs light. The rate and mechanism of photodegradation are influenced by the substituents on the thiophene ring. acs.org Studies on various thiophene derivatives have shown that the reactivity depends on the thermodynamic stability of the compound. acs.org In aqueous environments, the presence of dissolved organic matter can lead to the formation of reactive intermediates like triplet excited states, singlet oxygen, and hydroxyl radicals, which can accelerate the degradation of thiophene-containing pollutants. ethz.ch

Table 1: Potential Photodegradation Products of this compound

| Parent Compound | Potential Photodegradation Products | Environmental Medium |

| This compound | Thiophene-3-carboxylic acid, Thiophene-3-carbaldehyde, Organosulfates, Sulfonates | Aqueous, Solid |

Note: This table is predictive and based on the known photodegradation pathways of thiophene and its derivatives.

Biotransformation Pathways by Microorganisms (in vitro)

Biotransformation by microorganisms is a critical process in the environmental degradation of organic compounds. While direct studies on the microbial degradation of this compound are not extensively documented, the biodegradability of its core components, thiophene and morpholine (B109124), has been investigated.

The morpholine ring is known to be biodegradable by various microorganisms, particularly bacteria of the genus Mycobacterium. nih.govresearchgate.netresearchgate.net These bacteria can utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net The degradation pathway of morpholine typically involves an initial hydroxylation, followed by ring cleavage to form intermediates such as 2-hydroxymorpholine, 2-(2-aminoethoxy)acetaldehyde, and 2-(2-aminoethoxy)acetate, which are then further metabolized. nih.gov

Thiophene and its derivatives can also be degraded by bacteria. For instance, a Vibrio species has been shown to degrade thiophene-2-carboxylate, utilizing it as a source of carbon, sulfur, and nitrogen. nih.gov The degradation of more complex naphthothiophenes has been observed in Pseudomonas strains, often through cometabolism with other compounds. nih.gov The initial steps in the bacterial degradation of the thiophene ring often involve oxidation to form hydroxylated intermediates, which can then undergo ring cleavage.

Given these individual degradation pathways, it is plausible that the biotransformation of this compound would involve the separate or sequential degradation of the morpholine and thiophene moieties. It is also possible that the entire molecule is transformed. A study on morpholine-thiophene hybrid thiosemicarbazones indicated that these compounds can undergo biotransformation by bacterial enzymes, such as UDP-glucuronosyltransferase, leading to N-glucuronidation of the tertiary aliphatic amine. nih.gov This suggests that the morpholinyl group in this compound could be a site for initial enzymatic attack.

Table 2: Potential Biotransformation Intermediates of this compound

| Parent Compound | Potential Intermediates from Morpholine Ring Cleavage | Potential Intermediates from Thiophene Ring Cleavage |

| This compound | 2-Hydroxymorpholine, 2-(2-aminoethoxy)acetaldehyde, 2-(2-aminoethoxy)acetate | Thiophene-3-carboxylic acid, Hydroxylated thiophene derivatives |

Note: This table is predictive and based on the known biotransformation pathways of morpholine and thiophene derivatives.

Stability and Persistence in Simulated Environmental Conditions

The stability and persistence of this compound in the environment will depend on the rates of its degradation by processes like photodegradation and biotransformation. The persistence of heterocyclic compounds is a growing environmental concern due to their potential for long-term harm and accumulation. mdpi.com

The water solubility of heterocyclic compounds containing nitrogen, oxygen, or sulfur can lead to their potential to contaminate groundwater. mdpi.com The persistence of thiophene derivatives can vary. For example, while some thiophene-based surfactants have shown high biodegradability potential, suggesting low environmental persistence, other more complex thiophene structures can be more resistant to degradation. nih.gov

The stability of the thiophene ring itself is a factor. While susceptible to oxidation, the aromatic nature of the thiophene ring can confer a degree of stability. The morpholine ring, being a saturated heterocycle, is generally more susceptible to microbial attack than the aromatic thiophene ring. Therefore, it is likely that under conditions favorable for microbial activity, the initial degradation of this compound would commence at the morpholine moiety.

In the absence of direct experimental data for this compound, its environmental persistence remains an area requiring further investigation. However, based on the known biodegradability of its constituent parts, it is not expected to be highly persistent under conditions that support robust microbial communities.

Future Research Directions and Emerging Opportunities for 3 N Morpholinylmethyl Thiophene

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The synthesis of thiophene (B33073) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. nih.govnih.gov Future research will likely focus on developing more sustainable and efficient synthetic routes to 3-(N-morpholinylmethyl)thiophene and its analogues.

Key areas of exploration include:

Metal-Free Synthesis: Advancing metal-free synthetic approaches is a significant step towards greener chemistry. nih.gov These methods aim to reduce metal toxicity and simplify purification processes. Research into metal-free cyclization and functionalization reactions could yield more environmentally benign pathways to the thiophene core. nih.gov

Green Solvents: The use of deep eutectic solvents and ionic liquids as alternatives to traditional organic solvents is gaining traction in the synthesis of thiophene derivatives. rsc.org These solvents can offer improved reaction rates and easier product recovery, contributing to a more sustainable process.

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions for the synthesis of complex thiophene derivatives, including those with a morpholine (B109124) substituent, can significantly improve atom economy and reduce the number of synthetic steps. nih.gov

Catalytic Efficiency: The development of highly efficient and recyclable catalysts, such as palladium-based systems for C-H arylation, can lower the environmental impact of synthesis. organic-chemistry.org

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Metal-Free Synthesis | Reduced toxicity, simplified purification, lower environmental impact. | Development of novel cyclization and functionalization reactions. |

| Green Solvents | Improved reaction rates, easier product recovery, reduced volatile organic compound (VOC) emissions. | Application of deep eutectic solvents and ionic liquids. |

| Multicomponent Reactions | Higher atom economy, fewer synthetic steps, reduced waste generation. | Design of one-pot syntheses for complex thiophene-morpholine hybrids. |

| High-Efficiency Catalysis | Lower catalyst loading, catalyst recyclability, cost-effectiveness. | Exploration of novel palladium and other metal catalysts for C-H functionalization. |

Deeper Mechanistic Insights into Biological Interactions via Advanced Biophysical Techniques

While the specific biological profile of this compound is yet to be extensively studied, related thiophene-morpholine hybrids have shown promise. For instance, morpholine-thiophene hybrid thiosemicarbazones have been identified as potent inhibitors of the urease enzyme, suggesting potential applications in treating ureolytic bacterial infections. frontiersin.orgnih.gov

Future research should employ advanced biophysical techniques to unravel the mechanistic details of how this compound and its derivatives interact with biological targets:

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on how these compounds bind to target proteins, such as enzymes or receptors.

Luminescent Probes: Luminescent conjugated oligothiophenes (LCOs), which are structurally related to the thiophene core of this compound, have been used to visualize protein aggregates in neurodegenerative diseases. nih.govacs.orgnih.govdiva-portal.org This suggests that derivatives of this compound could be developed as fluorescent probes for biological imaging.

Spectroscopic and Calorimetric Methods: Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can quantify the binding affinity and thermodynamics of the interaction between the compound and its biological target.

| Biophysical Technique | Potential Application for this compound Research | Expected Insights |

| X-ray Crystallography | Determining the 3D structure of the compound bound to a target protein. | Precise binding mode, key interacting residues, structure-activity relationships. |

| Cryo-Electron Microscopy | Visualizing large protein complexes interacting with the compound. | Understanding interactions with complex biological machinery. |

| Luminescent Probes | Developing fluorescent derivatives for imaging biological processes. | Real-time visualization of target engagement in cells and tissues. |

| Isothermal Titration Calorimetry | Measuring the thermodynamics of binding to a biological target. | Binding affinity, enthalpy, and entropy of interaction. |

| Surface Plasmon Resonance | Quantifying the kinetics of binding to a surface-immobilized target. | Association and dissociation rate constants, binding affinity. |

Development of Next-Generation Materials Based on this compound Scaffolds

Thiophene-based polymers are at the forefront of research in organic electronics due to their unique electronic and optical properties. nih.govnumberanalytics.com The incorporation of a this compound scaffold into polymeric or small-molecule materials could lead to novel functionalities.

Emerging opportunities in materials science include:

Organic Electronics: Thiophene derivatives are widely used in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netresearchgate.net The morpholine group in this compound could influence the solubility, processability, and solid-state packing of these materials, potentially enhancing device performance.

Sensors: The thiophene core can be functionalized to create chemosensors for the detection of various analytes. The morpholine moiety could act as a recognition site, enabling the development of selective sensors.

Liquid Crystals: Thiophene-based molecules have been investigated for their liquid crystalline properties. orientjchem.orgmdpi.comresearchgate.net The introduction of the morpholinylmethyl group could modulate the mesomorphic behavior, leading to new liquid crystal materials with tailored properties.

Bio-based Polymers: There is a growing interest in synthesizing high-performance polyesters from bio-sourced acids, including those derived from thiophene. researchgate.netmdpi.com The this compound unit could be incorporated into such polymers to impart specific functionalities.

| Material Application | Potential Role of this compound Scaffold | Desired Properties and Research Focus |

| Organic Electronics | Building block for conjugated polymers and small molecules. | Tunable electronic properties, improved solubility and processability, enhanced device performance. |

| Chemical Sensors | Functional unit for analyte recognition. | High sensitivity and selectivity, rapid response times. |

| Liquid Crystals | Core structure for mesogen design. | Tailored mesomorphic behavior, wide temperature ranges for blue phases. |

| Bio-based Polymers | Functional monomer for sustainable plastics. | Enhanced thermal and mechanical properties, biodegradability. |

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational modeling and experimental work is crucial for accelerating the discovery and development of new molecules. rsc.orgrsc.org For this compound, an integrated approach will be instrumental in unlocking its full potential.

Future interdisciplinary research should focus on:

Computational Screening: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties, reactivity, and potential biological activities of this compound and its derivatives. researchgate.netacs.org This can guide the synthesis of the most promising candidates.

Molecular Docking and Dynamics: In silico studies can predict the binding modes of these compounds with various biological targets, helping to prioritize experimental testing and understand structure-activity relationships (SAR). nih.gov

Structure-Property Relationship Studies: A systematic combination of synthesis, characterization, and computational analysis will be essential to establish clear relationships between the molecular structure of this compound derivatives and their observed properties, whether in biological systems or materials. orientjchem.org

| Research Approach | Computational Tools | Experimental Validation | Goal |

| Predictive Modeling | Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) | Synthesis and characterization of predicted compounds. | To identify and prioritize novel derivatives with desired properties. |

| Mechanistic Investigation | Molecular Docking, Molecular Dynamics (MD) Simulations | In vitro and in vivo biological assays, biophysical characterization. | To understand the molecular basis of biological activity and guide lead optimization. |

| Materials Design | Solid-state packing predictions, electronic structure calculations. | Fabrication and characterization of organic electronic devices. | To design next-generation materials with enhanced performance. |

Q & A

Q. What are the most reliable synthetic routes for introducing the morpholine group onto the thiophene ring in 3-(N-morpholinylmethyl)thiophene?

A common method involves nucleophilic substitution of 3-(bromomethyl)thiophene with morpholine. The bromomethyl group (C-Br) in the precursor reacts with morpholine under mild conditions (e.g., DMF as solvent, 60–80°C), yielding the target compound. Purification via column chromatography or recrystallization ensures high purity . Alternative routes may utilize Mitsunobu reactions or cross-coupling strategies for more complex derivatives.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- NMR Spectroscopy : H NMR confirms the presence of the morpholine moiety (δ 2.4–3.0 ppm for N-CH and O-CH groups) and the thiophene protons (δ 6.8–7.5 ppm). C NMR resolves the aromatic carbons and methylene bridge (C-S-C) at ~30–35 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 213.08 for CHNOS) .

Q. What are the dominant chemical reactions exhibited by this compound?

- Oxidation : The thiophene ring can oxidize to sulfoxides or sulfones under controlled conditions (e.g., HO/acetic acid) .

- Electrophilic Substitution : The electron-rich thiophene ring undergoes regioselective functionalization (e.g., nitration, halogenation) at the 2- or 5-positions .

Advanced Research Questions

Q. How does the morpholinylmethyl substituent influence the electronic properties of thiophene-based conjugated polymers?

The morpholine group introduces steric bulk and electron-donating effects, altering the HOMO-LUMO gap. Density functional theory (DFT) studies show that the substituent reduces bandgap energy by ~0.3 eV compared to unsubstituted polythiophenes, enhancing charge-carrier mobility in organic semiconductors . Experimental UV-vis spectra reveal redshifted absorption maxima (λ ~450 nm) in thin films, supporting improved π-π stacking .

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives?

- In Vitro Assays : Antimicrobial activity is tested via MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria. Anticancer potential is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- QSAR Modeling : Computational models correlate substituent position/electronic parameters (e.g., Hammett constants) with IC values to predict activity .

Q. How can computational modeling optimize the design of this compound derivatives for organic electronics?

Time-dependent DFT (TD-DFT) calculations predict UV-vis transitions and charge-transfer properties. Frontier molecular orbital (FMO) analysis identifies electron-rich regions for doping or functionalization. For example, CAM-B3LYP/6-31G(d) models accurately replicate experimental absorption spectra in oligothiophene systems .

Q. What strategies resolve contradictions in reported reactivity data for morpholine-functionalized thiophenes?

Discrepancies in reaction yields or regioselectivity often arise from solvent polarity or catalyst choice. Systematic kinetic studies (e.g., monitoring substituent effects in Suzuki-Miyaura couplings) and control experiments (e.g., isotopic labeling) clarify mechanistic pathways. For instance, polar aprotic solvents (DMF, DMSO) favor SN2 substitution over radical pathways in bromomethyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.